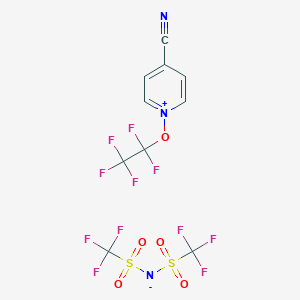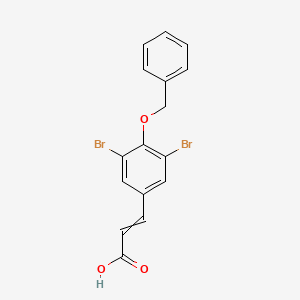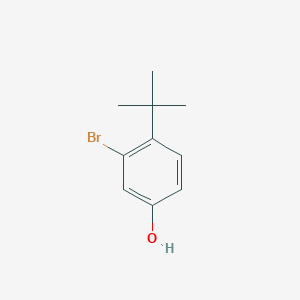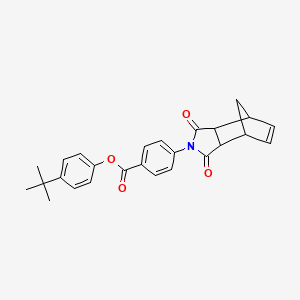
4-Cyano-N-pentafluoroethoxypyridinium triflimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-N-pentafluoroethoxypyridinium triflimide is a chemical compound known for its unique properties and applications in various fields of science and industry. It is a bench-stable trifluoromethoxylation reagent developed in the Togni lab, primarily used for arene C-H functionalization under visible-light irradiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-pentafluoroethoxypyridinium triflimide involves the reaction of 4-cyano-1-(trifluoromethoxy)pyridin-1-ium with bis(trifluoromethyl)sulfonyl)amide. The reaction is typically carried out under irradiation with visible light in the presence of a photocatalyst, leading to N-O bond cleavage and the formation of an OCF3 radical .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis generally follows the principles of green chemistry, utilizing visible-light-mediated reactions to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-N-pentafluoroethoxypyridinium triflimide undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound is known for its ability to facilitate substitution reactions, especially in the formation of trifluoromethoxy ethers.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include photocatalysts and visible light. The reactions are typically carried out under mild conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from reactions involving this compound are trifluoromethoxy ethers, which are valuable intermediates in organic synthesis .
Scientific Research Applications
4-Cyano-N-pentafluoroethoxypyridinium triflimide has a wide range of applications in scientific research, including:
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of new pharmaceuticals.
Medicine: Its ability to facilitate the formation of trifluoromethoxy ethers makes it a valuable tool in medicinal chemistry for the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Cyano-N-pentafluoroethoxypyridinium triflimide involves the cleavage of the N-O bond under visible-light irradiation, resulting in the formation of an OCF3 radical. This radical is capable of arene C-H functionalization, leading to the formation of trifluoromethoxy ethers . The molecular targets and pathways involved in this process are primarily related to the activation of the arene C-H bond and the subsequent formation of the trifluoromethoxy ether product .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-N-(trifluoromethoxy)pyridinium triflimide: Similar in structure and function, used for trifluoromethoxylation reactions.
Mes-Umemoto reagent: Another trifluoromethoxylation reagent with similar applications.
Trifluoromethanesulfonyl chloride: Used in similar types of reactions, particularly in the formation of trifluoromethoxy compounds.
Uniqueness
4-Cyano-N-pentafluoroethoxypyridinium triflimide is unique due to its bench stability and its ability to facilitate trifluoromethoxylation reactions under mild conditions. Its development in the Togni lab has provided researchers with a valuable tool for the functionalization of arenes, making it a standout compound in the field of organic synthesis .
Properties
Molecular Formula |
C10H4F11N3O5S2 |
|---|---|
Molecular Weight |
519.3 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-(1,1,2,2,2-pentafluoroethoxy)pyridin-1-ium-4-carbonitrile |
InChI |
InChI=1S/C8H4F5N2O.C2F6NO4S2/c9-7(10,11)8(12,13)16-15-3-1-6(5-14)2-4-15;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h1-4H;/q+1;-1 |
InChI Key |
UUDMPXRGJSAMLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=CC=C1C#N)OC(C(F)(F)F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12462106.png)


![4-{[4-(Furan-2-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B12462113.png)
![N'-(3-benzyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)benzohydrazide](/img/structure/B12462123.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B12462130.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 4-({5-[2-(4-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12462138.png)
![2-{4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12462145.png)
![N-[(2,5-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B12462150.png)

![butyl 4-{[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B12462171.png)
![3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12462178.png)
![N-{5-amino-2-[(E)-phenyldiazenyl]phenyl}acetamide](/img/structure/B12462185.png)
![1-[(N-acetylglycyl)(phenyl)amino]-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B12462187.png)
